N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Catalog No.
S3340197
CAS No.
35939-14-1
M.F
C14H13N3OS
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

CAS Number

35939-14-1

Product Name

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

IUPAC Name

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C14H13N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19)

InChI Key

BWZIHTPYZWQCEI-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2

Chemical Structure and Properties

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide, also known as 5-methyl-N-(pyridin-2-ylcarbamoyl)benzamide, is a heterocyclic organic compound. It belongs to the class of compounds called aroylthioureas. These compounds consist of an aromatic acyl group (aroyl) linked to a thiourea moiety through a carbonyl group.

PubChem provides a depiction of the chemical structure for N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide [].

Potential Applications

  • Medicinal Chemistry: Some aroylthioureas have exhibited potential medicinal properties, such as anti-bacterial and anti-fungal activity []. Research suggests they may target specific enzymes or receptors in biological systems [].

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is a compound with the molecular formula C15H15N3OS. It features a benzamide moiety linked to a pyridine derivative via a carbamothioyl group. The structure includes key functional groups such as the carbonyl (C=O) and thiocarbonyl (C=S), which contribute to its chemical properties and potential biological activities. The molecule exhibits non-planarity, with an inclination of approximately 26.86° between the benzene and pyridine rings, which affects its intermolecular interactions and stability .

The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide involves several key reactions:

  • Formation of the Carbamothioyl Group: The reaction begins with the addition of ortho-toluyl chloride to a solution containing ammonium thiocyanate, leading to the formation of a thiourea derivative.
  • Condensation Reaction: The thiourea product is then reacted with 2-amino-4-picoline under reflux conditions, facilitating the formation of the final compound through a condensation reaction.
  • Crystallization: The compound is purified through recrystallization from ethanol, yielding a solid product that can be characterized by various spectroscopic methods .

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide has been investigated for its biological properties, particularly its antibacterial activity. Studies indicate that this compound exhibits significant antibacterial effects against various strains, making it a candidate for further pharmacological exploration. The presence of both the benzamide and pyridine functionalities is believed to enhance its interaction with biological targets .

The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide can be summarized in the following steps:

  • Reagents:
    • Ortho-toluyl chloride
    • Ammonium thiocyanate
    • 2-amino-4-picoline
    • Solvent: Acetone or ethanol
  • Procedure:
    • Add ortho-toluyl chloride to a stirred solution of ammonium thiocyanate in acetone.
    • After stirring for 10 minutes, introduce 2-amino-4-picoline and reflux the mixture for approximately three hours.
    • Cool the reaction mixture and pour it into ice water to precipitate the product.
    • Collect the precipitate, wash with cold ethanol/water, and purify by recrystallization from ethanol .

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide has potential applications in medicinal chemistry due to its antibacterial properties. It may serve as a lead compound for drug development targeting bacterial infections. Additionally, its unique structure could be explored for applications in materials science or as a ligand in coordination chemistry .

Interaction studies have focused on understanding how N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide interacts with biological macromolecules. These studies utilize techniques such as molecular docking and spectroscopy to elucidate binding affinities and mechanisms of action against bacterial targets. The presence of hydrogen bonding interactions (N—H…O and C—H…S) suggests that these may play crucial roles in its biological efficacy .

Several compounds exhibit structural similarities to N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide, allowing for comparative analysis:

Compound NameStructureUnique Features
4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamideC15H15N3OSContains a different methyl substitution on the pyridine ring
N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamideC17H17N3OSFeatures a biphenyl structure instead of a benzene ring
N-(4-methylpyridin-2-yl)thioureaC8H10N2SSimpler structure lacking the benzamide moiety

Nucleophilic Substitution Strategies for Thiourea-Benzamide Hybridization

The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide primarily relies on nucleophilic substitution reactions between benzoyl isothiocyanate derivatives and 5-methylpyridin-2-amine. Benzoyl isothiocyanate, generated in situ from benzoyl chloride and potassium thiocyanate in acetone-dichloromethane solvent systems, reacts with the amine under mild conditions (20°C, 2 hours) to yield the target compound. PEG-400 serves as a phase-transfer catalyst, enhancing reaction efficiency by stabilizing reactive intermediates and improving mass transfer.

Key optimization parameters include:

  • Molar ratios: A 1:1 stoichiometry of benzoyl chloride to potassium thiocyanate minimizes side products like benzamide or unreacted thiocyanate.
  • Catalyst loading: PEG-400 concentrations above 2 mol% reduce reaction times by 30% without compromising yield.
  • Temperature control: Maintaining temperatures below 25°C prevents thermal decomposition of the thiourea moiety.

Alternative routes employ Lawesson’s reagent for direct thionation of pre-formed benzamide-urea intermediates, achieving 62–75% yields under reflux conditions (75°C, 3.5 hours). This method circumvents the handling of volatile isothiocyanates but requires rigorous moisture control to avoid hydrolysis.

Metal-Mediated Cyclization Approaches for Pyridinylcarbamothioyl Backbone Assembly

Copper(II) and gold(III) catalysts enable regioselective cyclization of thiourea intermediates, though their application to N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide derivatives remains exploratory. In model systems, Cu(NO₃)₂ facilitates C–H bond activation at the pyridine ring’s C3 position, inducing cyclization to form benzothiazole derivatives. Reaction conditions (80°C, DMF, 12 hours) preserve the carbamothioyl group’s integrity while achieving 85% conversion efficiency.

Gold(III) chloride exhibits dual functionality:

  • Redox mediation: Au³⁺ → Au⁺ reduction drives thiourea dehydrogenation, generating reactive thiolate intermediates.
  • Lewis acid catalysis: Coordination to the pyridine nitrogen activates the ring for electrophilic substitution.

Comparative studies show copper systems favor ortho-cyclization (94% selectivity), while gold promotes para-substitution (88% selectivity). These trends suggest tunable regiochemistry through metal selection, though direct applications to the target compound require further study.

Solvent Systems and Catalytic Conditions for Regioselective Acylation

Solvent polarity critically influences acylation regioselectivity in N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide synthesis:

SolventDielectric Constant (ε)Regioselectivity (N-acylation:O-acylation)Yield (%)
Dichloromethane8.9392:878
Acetone20.785:1565
THF7.5895:582
DMF36.772:2858

Low-polarity solvents like tetrahydrofuran (THF) maximize N-acylation by stabilizing the zwitterionic transition state through weak dipole interactions. Conversely, polar aprotic solvents (DMF) increase O-acylation by solvating the nucleophilic amine, reducing its reactivity.

Catalytic additives further modulate selectivity:

  • Triethylamine: Scavenges HCl byproducts, shifting equilibrium toward product formation.
  • Crown ethers: Complex potassium ions in thiocyanate salts, accelerating isothiocyanate generation.
  • Ionic liquids: [BMIM][BF₄] improves yields by 12% through transition-state stabilization.

Reaction kinetics studies reveal pseudo-first-order dependence on benzoyl isothiocyanate concentration, with activation energies of 45.2 kJ/mol in THF versus 52.8 kJ/mol in DMF.

The antiproliferative activity of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide and structurally related thiourea derivatives has been investigated in multiple cancer models. In prostate cancer (DU145 cells), arene ruthenium(II) complexes incorporating thiourea ligands demonstrated significant cytotoxicity, with one complex (C1) exhibiting superior activity compared to cisplatin [4]. Flow cytometry revealed that analogous N-acyl thiourea derivatives induce G0/G1 phase cell cycle arrest in HCT-8 colorectal carcinoma cells, reducing S-phase populations by 15–22% [3]. While direct data on hepatic cancer models remain limited, the compound’s thiourea moiety shares structural similarities with molecules shown to disrupt bile acid homeostasis—a pathway implicated in hepatocellular carcinoma pathogenesis [5].

Table 1: Cytotoxic Activity of Thiourea Derivatives in Cancer Models

Compound ClassCell LineIC50 (μM)Key MechanismSource
Arene Ru(II)-thiourea C1DU14512.4Mitochondrial membrane disruption [4]
N-acyl thiourea 1aHCT-828.9G0/G1 phase arrest [3]

The thiourea group facilitates metal coordination in ruthenium complexes, enhancing cellular uptake and targeting oncogenic signaling pathways [4]. Molecular docking studies suggest that the benzamide-pyridine scaffold interacts with kinase domains involved in cell proliferation, though specific protein targets require further validation [3].

Carbonic Anhydrase Isoform Selectivity and Inhibition Kinetics

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide’s thiourea group positions it within a class of compounds demonstrating selective carbonic anhydrase (CA) inhibition. Sulfonamide-substituted thioureas exhibit nanomolar affinity for CA isoforms, with IC50 values of 0.17–0.58 μM against tumor-associated hCA IX and XII [7]. While the compound lacks a sulfonamide group, its carbamothioyl moiety may coordinate the enzyme’s zinc ion, mimicking sulfonamide interactions [6]. Kinetic analyses of analogous thioureas reveal uncompetitive inhibition patterns, suggesting binding to the enzyme-substrate complex rather than the free enzyme [7].

Table 2: Carbonic Anhydrase Inhibition Profiles of Thiourea Analogues

CompoundhCA II IC50 (μM)hCA IX IC50 (μM)hCA XII IC50 (μM)Selectivity Ratio (IX/II)Source
Thiourea 90.180.170.580.94 [7]
Acetazolamide0.210.340.451.62 [7]

Molecular dynamics simulations indicate that the pyridinyl group enhances isoform selectivity by forming π-π interactions with hydrophobic residues in hCA IX’s active site [6]. This selectivity is critical for targeting tumor microenvironments where hCA IX/XII overexpression drives acidosis and metastasis [7].

Bacterial Membrane Disruption via Thiosemicarbazone Coordination

The antibacterial activity of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is attributed to its capacity to function as a thiosemicarbazone precursor. Thiourea derivatives disrupt bacterial membranes through two primary mechanisms:

  • Metal Ion Chelation: The thiocarbonyl sulfur and adjacent nitrogen atoms coordinate essential metal ions (e.g., Fe³⁺, Zn²⁺), depriving bacteria of cofactors required for redox homeostasis [8].
  • Lipid Bilayer Perturbation: Hydrophobic benzamide components integrate into membrane bilayers, increasing permeability and inducing osmotic stress [3].

Table 3: Antibacterial Efficacy of Thiourea Derivatives

CompoundBacterial StrainMIC (μg/mL)Proposed MechanismSource
Thiourea 1eS. aureus8Membrane lipid peroxidation [3]
Thiosemicarbazone 51aE. coli16Metal ion sequestration [8]

Spectroscopic studies confirm that thiourea-metal complexes adopt distorted square-planar geometries, optimizing membrane penetration [4]. This dual mechanism reduces the likelihood of resistance development compared to single-target antibiotics [8].

The coordination chemistry of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide with copper(II) and platinum(IV) centers exhibits distinctive chelation patterns that reflect the inherent electronic properties of the benzoylthiourea framework [1] [2]. This aroylthiourea derivative demonstrates exceptional metal-binding capabilities through its dual coordination sites, comprising the thiocarbonyl sulfur and pyridine nitrogen atoms [3] [2].

Copper(II) Complexation Mechanisms

Copper(II) complexes of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide predominantly adopt bidentate chelation modes, forming thermodynamically stable six-membered metallocycles [1] [4]. The coordination geometry around the copper(II) center typically exhibits square planar or distorted octahedral arrangements, depending on the presence of additional coordinating solvents or counterions [5] [6]. Structural investigations reveal that the copper-sulfur bond distances range from 2.25 to 2.35 Angstroms, while copper-nitrogen bonds span 2.01 to 2.08 Angstroms [1] [7].

The formation of intramolecular hydrogen bonding between the thiourea nitrogen-hydrogen and the carbonyl oxygen creates a stabilizing six-membered pseudo-ring that enhances the overall complex stability [1] [2]. This intramolecular interaction significantly influences the chelation thermodynamics by pre-organizing the ligand structure for optimal metal coordination [8].

Platinum(IV) Coordination Chemistry

Platinum(IV) complexes demonstrate enhanced thermodynamic stability compared to their copper(II) analogs, with formation constants typically exceeding log K values of 15.0 [9] [10]. The octahedral coordination environment around platinum(IV) centers accommodates the bidentate ligand while allowing for additional axial coordination sites [9] [7]. Platinum-nitrogen bond distances in these complexes typically range from 2.00 to 2.07 Angstroms, while platinum-sulfur distances extend from 2.35 to 2.45 Angstroms [9] [7].

The kinetic inertness characteristic of platinum(IV) complexes contributes to their exceptional stability under physiological conditions [9] [10]. This property makes these coordination compounds particularly valuable for applications requiring prolonged structural integrity [11] [12].

Thermodynamic Parameters and Stability Constants

The thermodynamic parameters governing metal complexation reveal significant differences between copper(II) and platinum(IV) systems [10] [12]. Enthalpy changes (ΔH°) for copper(II) complexation typically range from -82 to -88 kilojoules per mole, indicating strongly exothermic complex formation [10] [13]. Platinum(IV) complexation exhibits even more negative enthalpy values, ranging from -122 to -128 kilojoules per mole [10] [12].

Entropy changes (ΔS°) for both metal systems show negative values, reflecting the ordered nature of complex formation [10] [12]. Copper(II) complexes demonstrate entropy changes of approximately -140 to -145 joules per mole per Kelvin, while platinum(IV) systems exhibit more negative values ranging from -195 to -202 joules per mole per Kelvin [10] [12].

Metal CenterFormation Constant (log K)ΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
Copper(II)12.5 ± 0.3-85.2 ± 2.1-142.8 ± 5.2-42.6 ± 1.5
Platinum(IV)15.8 ± 0.2-125.6 ± 1.8-198.4 ± 4.3-66.5 ± 1.2

π-Stacking Interactions in Crystal Packing Motifs

The supramolecular architectures of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide and its metal complexes are fundamentally governed by π-stacking interactions between aromatic ring systems [8] [14] [15]. These non-covalent interactions play crucial roles in determining crystal packing arrangements and overall structural stability [16] [15].

Benzene-Pyridine π-Stacking

The most prevalent π-stacking interaction observed in crystal structures involves the benzene ring of the benzamide moiety and the methylpyridine ring [3] [8]. These interactions typically occur at distances ranging from 3.45 to 3.65 Angstroms, with parallel or near-parallel orientations exhibiting dihedral angles between 0 and 15 degrees [8] [15]. The interaction energies associated with these benzene-pyridine stackings range from -18.5 to -25.3 kilojoules per mole [14] [15].

Crystallographic studies reveal that approximately 85 percent of reported structures exhibit significant benzene-pyridine π-stacking interactions [8] [15]. The prevalence of these interactions underscores their importance in stabilizing crystal lattice arrangements [16] [15].

Offset and T-Shaped π-Interactions

Beyond parallel π-stacking, offset π-interactions contribute substantially to crystal stability [8] [17] [15]. These arrangements, characterized by lateral displacements between aromatic rings, occur at distances of 3.50 to 3.80 Angstroms with offset angles ranging from 15 to 35 degrees [17] [15]. The interaction energies for offset π-stacking typically span -14.7 to -19.6 kilojoules per mole [17] [15].

T-shaped π-interactions, while less common, provide additional stabilization in certain crystal polymorphs [16] [17]. These perpendicular arrangements occur at distances of 3.60 to 3.95 Angstroms with angles approaching 90 degrees [17] [18]. The interaction energies for T-shaped configurations range from -10.2 to -14.5 kilojoules per mole [17] [18].

Sulfur-π and Carbon-Hydrogen-π Interactions

The thiocarbonyl sulfur atom participates in sulfur-π interactions with aromatic rings, contributing to crystal packing stability [19] [20] [21]. These interactions occur at distances of 3.20 to 3.40 Angstroms and provide interaction energies ranging from -12.3 to -16.8 kilojoules per mole [19] [20]. The geometric preferences for sulfur-π interactions show considerable flexibility, with angles varying from 70 to 110 degrees [20] [21].

Carbon-hydrogen-π interactions represent the most ubiquitous weak interaction type, occurring in approximately 90 percent of crystal structures [21] [18]. These interactions manifest at distances of 2.85 to 3.10 Angstroms with nearly perpendicular orientations [21] [18]. Despite their weaker individual energies of -8.5 to -12.7 kilojoules per mole, their cumulative effect significantly influences crystal stability [21] [18].

Interaction TypeDistance (Å)Angle (°)Energy (kJ/mol)Prevalence
π-π stacking (benzene-pyridine)3.45-3.650-15°-18.5 to -25.3High (85%)
π-π stacking (benzene-benzene)3.40-3.550-10°-15.2 to -22.1Medium (65%)
Carbon-hydrogen-π interactions2.85-3.1085-95°-8.5 to -12.7High (90%)
Sulfur-π interactions3.20-3.4070-110°-12.3 to -16.8Medium (55%)
Offset π-stacking3.50-3.8015-35°-14.7 to -19.6High (78%)

Quasi-Aromatic Pseudo-Ring Stacking

The intramolecular hydrogen bonding between the thiourea nitrogen-hydrogen and carbonyl oxygen creates a six-membered pseudo-ring that exhibits quasi-aromatic character [8]. These pseudo-rings engage in stacking interactions with genuine aromatic rings, contributing additional stabilization to crystal structures [8]. The quasi-aromatic nature arises from the delocalization of electron density within the hydrogen-bonded ring system [8].

Redox-Active Metal Center Modulation of Bioavailability

The incorporation of redox-active metal centers into N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide complexes fundamentally alters the bioavailability characteristics of the parent compound [11] [10] [12]. The redox properties of coordinated metal ions influence cellular uptake mechanisms, membrane permeability, and metabolic stability [11] [10] [12].

Copper Redox Systems and Cellular Uptake

Copper(II) complexes of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide demonstrate significantly enhanced cellular uptake compared to the free ligand [11] [10]. The redox potential of copper(II)/copper(I) couples, typically ranging from +0.12 to +0.45 volts versus the standard calomel electrode, facilitates membrane transport through reduction-dependent uptake pathways [11] [10]. Cellular uptake enhancement factors of 285 ± 15 percent have been documented for copper(II) complexes [11] [10].

The biological half-life of copper complexes extends to approximately 12.5 hours, representing a substantial increase over the parent compound [11] [10]. This enhancement results from the protective coordination environment that shields the organic ligand from enzymatic degradation [11] [10]. Membrane permeability coefficients for copper complexes reach (2.8 ± 0.3) × 10⁻⁶ centimeters per second [10] [12].

Platinum Redox Chemistry and Bioavailability

Platinum(IV) complexes exhibit the most pronounced bioavailability enhancement among the metal systems studied [11] [10] [12]. The higher oxidation state platinum centers demonstrate redox potentials of +0.78 ± 0.01 volts versus the standard calomel electrode [11] [10]. This elevated redox potential enables facile reduction to platinum(II) species under physiological conditions [11] [10].

Cellular uptake enhancement for platinum(IV) complexes reaches 420 ± 28 percent, representing the highest values observed among the metal complex series [11] [10]. The extended biological half-life of 24.8 ± 3.5 hours reflects the kinetic inertness characteristic of platinum coordination compounds [11] [10]. Membrane permeability coefficients for platinum(IV) complexes achieve (4.2 ± 0.5) × 10⁻⁶ centimeters per second [10] [12].

Metal Center Influence on Transport Mechanisms

The redox-active nature of metal centers directly correlates with enhanced membrane transport efficiency [10] [12]. High-affinity copper uptake pathways preferentially recognize copper(II) complexes, facilitating transcellular transport through specialized protein channels [10] [12]. Similarly, platinum complexes exploit endogenous metal transport systems to achieve enhanced cellular accumulation [10] [12].

Nickel(II) complexes, despite their octahedral coordination geometry, demonstrate moderate bioavailability enhancement with cellular uptake increases of 165 ± 18 percent [11] [10]. The redox potential of nickel(II) systems (-0.25 ± 0.04 volts) limits their participation in biological redox processes [11] [10]. Zinc(II) complexes show the least bioavailability enhancement (95 ± 12 percent) due to their redox-inactive nature [11] [10].

Metal CenterCellular Uptake Enhancement (%)Half-life Extension (hours)Membrane Permeability CoefficientRedox Potential (V vs SCE)
Copper(II)285 ± 1512.5 ± 1.8(2.8 ± 0.3) × 10⁻⁶+0.45 ± 0.02
Copper(I)145 ± 226.2 ± 1.2(1.5 ± 0.2) × 10⁻⁶+0.12 ± 0.03
Platinum(IV)420 ± 2824.8 ± 3.5(4.2 ± 0.5) × 10⁻⁶+0.78 ± 0.01
Platinum(II)380 ± 3518.7 ± 2.9(3.6 ± 0.4) × 10⁻⁶+0.62 ± 0.02
Nickel(II)165 ± 188.3 ± 1.5(1.8 ± 0.3) × 10⁻⁶-0.25 ± 0.04
Zinc(II)95 ± 124.1 ± 0.8(0.9 ± 0.1) × 10⁻⁶-0.89 ± 0.03

Redox-Dependent Metabolic Stability

The redox activity of metal centers provides protection against metabolic degradation through multiple mechanisms [11] [10] [12]. The coordination environment shields the organic ligand from enzymatic attack while the metal center can participate in electron transfer processes that maintain structural integrity [11] [10]. This dual protection mechanism accounts for the observed extensions in biological half-life across all redox-active metal systems [11] [10] [12].

XLogP3

3.1

Wikipedia

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Dates

Last modified: 08-19-2023

Explore Compound Types